2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and an ethylpiperazinyl group.
Preparation Methods
The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsReaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to the inhibition of cell proliferation. This makes it a promising candidate for cancer therapy. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the progression of the cell cycle .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares the ethylpiperazinyl group but lacks the thiazolidin-5-ylidene moiety.
N-(5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine: This compound has a similar pyridin-2-yl core but includes additional fluorine atoms and a benzo[d]imidazole group.
Properties
Molecular Formula |
C23H29N5O2S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-3-5-7-11-28-22(30)18(32-23(28)31)16-17-20(26-14-12-25(4-2)13-15-26)24-19-9-6-8-10-27(19)21(17)29/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16- |
InChI Key |
NDCLEHIJMRNJCP-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
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